Methyl 3-amino-5-bromopyrazine-2-carboxylate
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Overview
Description
Methyl 3-amino-5-bromopyrazine-2-carboxylate is an organic compound with the molecular formula C6H6BrN3O2. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-bromopyrazine-2-carboxylate can be synthesized through several methods. One common method involves the bromination of methyl 3-aminopyrazine-2-carboxylate using N-bromosuccinimide (NBS) in acetonitrile under nitrogen protection . The reaction typically proceeds at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. The final product is usually obtained through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-bromopyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyrazines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Methyl 3-amino-5-bromopyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as an intermediate in the synthesis of antiviral drugs like favipiravir.
Industry: Utilized in the production of electronic materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-bromopyrazine-2-carboxylate largely depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. For example, in the synthesis of favipiravir, it undergoes several transformations to become an active antiviral agent that inhibits viral RNA-dependent RNA polymerase .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-6-bromopyrazine-2-carboxylate: A closely related compound with similar chemical properties.
3-amino-2-pyrazinecarboxylic acid: Another pyrazine derivative used in similar applications.
Uniqueness
Methyl 3-amino-5-bromopyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C6H6BrN3O2 |
---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
methyl 3-amino-5-bromopyrazine-2-carboxylate |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H2,8,10) |
InChI Key |
UOIGEEVYCPCIJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1N)Br |
Origin of Product |
United States |
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